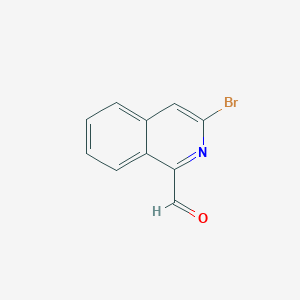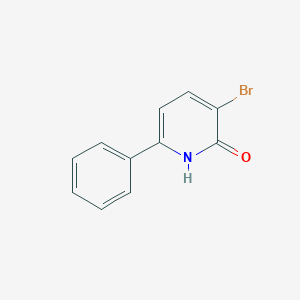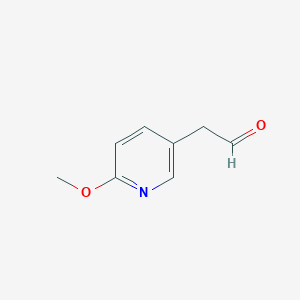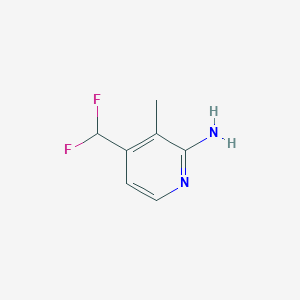
4-(Difluoromethyl)-3-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3-methylpyridin-2-amine is a compound of significant interest in various fields of chemistry and industry. This compound features a pyridine ring substituted with a difluoromethyl group at the 4-position and a methyl group at the 3-position. The presence of the difluoromethyl group imparts unique chemical and physical properties to the molecule, making it a valuable building block in the synthesis of various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-methylpyridin-2-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents. This process can be achieved through various catalytic and non-catalytic methods, including:
Radical Difluoromethylation: This method involves the use of radical initiators to generate difluoromethyl radicals, which then react with the pyridine ring to form the desired product.
Electrophilic Difluoromethylation: This approach uses electrophilic difluoromethylating agents to introduce the difluoromethyl group into the pyridine ring under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of metal-catalyzed cross-coupling reactions, which allow for the efficient introduction of the difluoromethyl group into the pyridine ring . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce methylated derivatives .
Applications De Recherche Scientifique
4-(Difluoromethyl)-3-methylpyridin-2-amine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets . The compound may act as a hydrogen bond donor or acceptor, influencing its binding affinity and specificity for target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)-3-methylpyridin-2-amine: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
4-(Fluoromethyl)-3-methylpyridin-2-amine: This compound has a single fluorine atom in the methyl group, which can affect its reactivity and stability.
Uniqueness
4-(Difluoromethyl)-3-methylpyridin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and hydrogen bonding capabilities, making it a valuable building block in various applications .
Propriétés
Formule moléculaire |
C7H8F2N2 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3-methylpyridin-2-amine |
InChI |
InChI=1S/C7H8F2N2/c1-4-5(6(8)9)2-3-11-7(4)10/h2-3,6H,1H3,(H2,10,11) |
Clé InChI |
CFTKARRODMNJEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


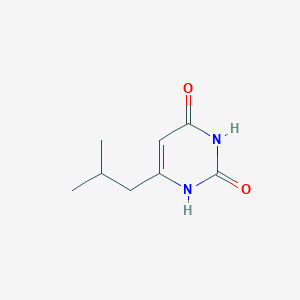
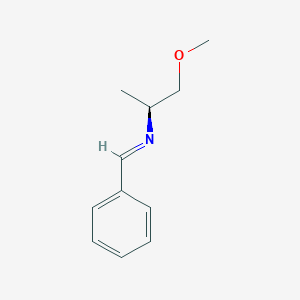

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
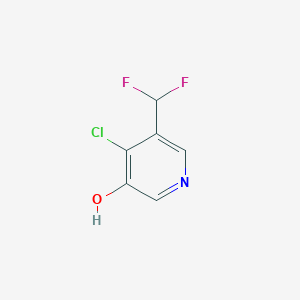
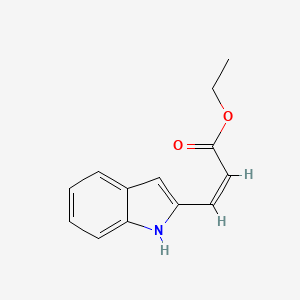
![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)
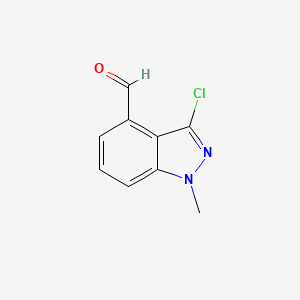
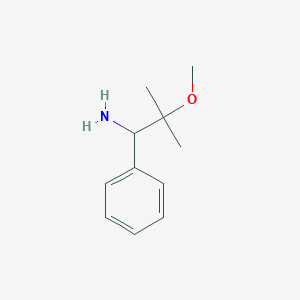
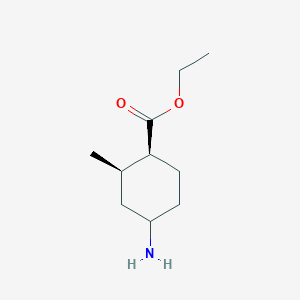
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)
